molecular formula C14H13F3N2O3 B2674334 N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide CAS No. 1445328-54-0

N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide

Cat. No.: B2674334
CAS No.: 1445328-54-0
M. Wt: 314.264
InChI Key: QNUIVRONSFROPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide is a synthetic organic compound It is characterized by the presence of a cyano group, a difluoromethoxy group, and a fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide typically involves multiple steps, including the formation of the oxan-4-yl ring, introduction of the cyano group, and subsequent functionalization with difluoromethoxy and fluorobenzamide groups. Common reagents and conditions may include:

    Formation of oxan-4-yl ring: This step might involve cyclization reactions using appropriate starting materials and catalysts.

    Introduction of cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources.

    Functionalization with difluoromethoxy and fluorobenzamide groups: These steps may involve electrophilic aromatic substitution reactions and coupling reactions using reagents like difluoromethyl ethers and fluorobenzoyl chlorides.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to amines or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halides, acids, and bases are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in biochemical assays and studies.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-cyanooxan-4-yl)-2-(methoxy)-4-fluorobenzamide
  • N-(4-cyanooxan-4-yl)-2-(trifluoromethoxy)-4-fluorobenzamide
  • N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-chlorobenzamide

Uniqueness

N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide is unique due to the presence of the difluoromethoxy group, which can impart distinct chemical and biological properties compared to its analogs

Properties

IUPAC Name

N-(4-cyanooxan-4-yl)-2-(difluoromethoxy)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O3/c15-9-1-2-10(11(7-9)22-13(16)17)12(20)19-14(8-18)3-5-21-6-4-14/h1-2,7,13H,3-6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUIVRONSFROPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)C2=C(C=C(C=C2)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.